Muscular dystrophies are a group of genetic disorders characterized by progressive muscle weakness and degeneration. Among these, Laminin-α2 deficient congenital muscular dystrophy (MDC1A) is a particularly severe form, leading to early-onset muscle degeneration, impaired regeneration, and often resulting in early childhood mortality. Current therapeutic strategies are limited, and there is a pressing need for effective treatments. Omigapil maleate has emerged as a potential therapeutic agent due to its anti-apoptotic properties and has shown promise in preclinical studies12.
Omigapil acts by inhibiting the proapoptotic activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is part of the GAPDH-Siah1-CBP/p300-p53 pathway. This pathway is implicated in the apoptotic processes contributing to the pathology of MDC1A. By targeting GAPDH, omigapil prevents the apoptosis of muscle cells, which is a key factor in the progression of muscle dystrophy. The inhibition of apoptosis is further supported by genetic evidence showing that overexpression of the apoptosis inhibitor protein BCL-2 or deletion of the proapoptotic Bax gene can prolong survival and mitigate pathology in a mouse model of MDC1A12.
Omigapil has been tested in the dyW/dyW mouse model, which is a representation of human MDC1A. The administration of omigapil in these mice resulted in reduced apoptosis in muscle tissues, preservation of muscle histology, decreased body weight loss, mitigation of skeletal deformation, and improved locomotion. Notably, the survival time of the treated mice increased significantly compared to those treated with a vehicle. These findings suggest that omigapil has a substantial therapeutic potential for treating MDC1A12.
The studies also explored the effects of combining omigapil with other therapeutic strategies, such as the co-administration of mini-agrin, a miniaturized form of the extracellular matrix molecule agrin. This combination had additive beneficial effects, indicating that omigapil could be part of a multi-faceted approach to treating muscular dystrophies1.
Omigapil is in the late phase of clinical development for human use. Its safety has been established in large clinical trials, which is a critical step towards its potential approval for treating MDC1A. The preclinical success of omigapil in animal models provides a strong rationale for its clinical testing and offers hope for a new treatment option for patients suffering from this debilitating condition12.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: